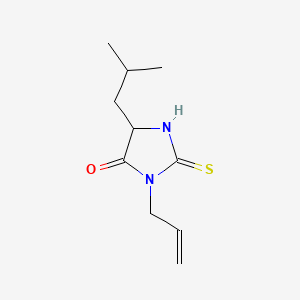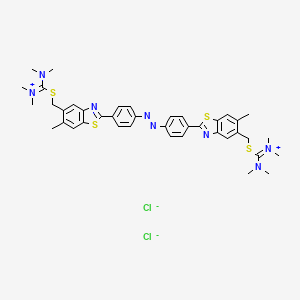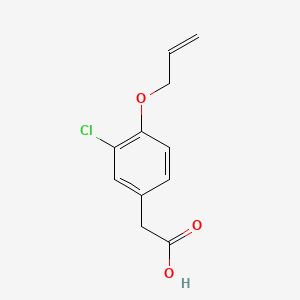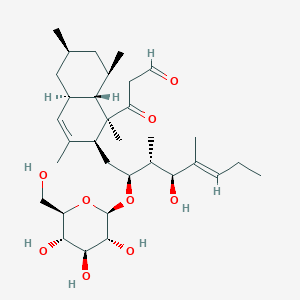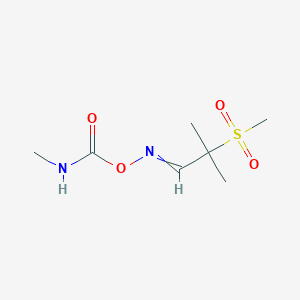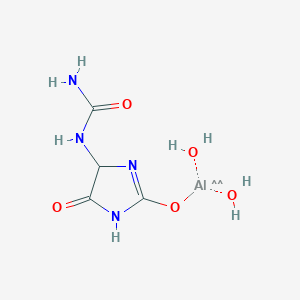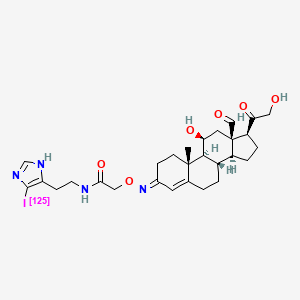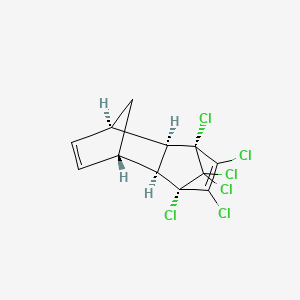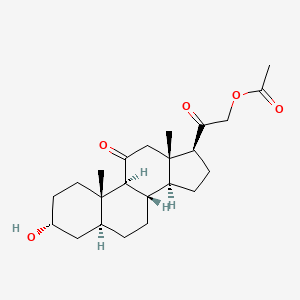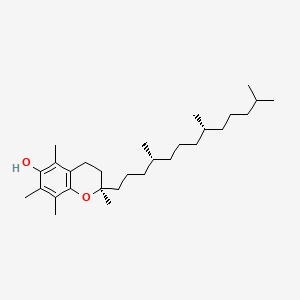
Vitamin E
Overview
Description
Vitamin E is a nutrient that’s important to vision, reproduction, and the health of your blood, brain, and skin . It also has antioxidant properties . Vitamin E is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols . It is found in all cell membranes of the body, protecting them from oxidative damage .
Synthesis Analysis
Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . It refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols . The synthesis of vitamin E depends on hepatic binding proteins that selectively retain food alpha-tocopherol for incorporation into nascent VLDL and tissue distribution together with esterified cholesterol and triglycerides .
Molecular Structure Analysis
Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols . The four tocopherols have a saturated phytyl side chain, while tocotrienols have an unsaturated isoprenyl side chain containing three double bonds at C3′, C7′, and C11′ .
Chemical Reactions Analysis
Vitamin E molecules, mainly α- and γ-tocopherols, are the most important antioxidants in nature . Their antioxidant effect is optimum at a certain range of concentrations, above which the vitamin exhibits a loss of efficacy or a prooxidant effect depending on the external conditions, including the nature of existing lipids and interfacial compounds, temperature, etc .
Physical And Chemical Properties Analysis
Vitamin E is a major lipid-soluble component in the cell antioxidant defence system and is exclusively obtained from the diet . The tocopherols are viscous oils at room temperature, insoluble in water but soluble in ethanol and aprotic solvents .
Scientific Research Applications
Vitamin E: A Comprehensive Analysis of Scientific Research Applications
Anti-Inflammation: Vitamin E has been found to combat oxidative stress effectively, which benefits anti-inflammation. It acts on cellular signaling pathways, inhibiting the expression of pro-inflammatory cytokines such as nuclear factor-kappa B (NF-κB) and transcription factor 3 (STAT3), which are crucial in the body’s inflammatory response .
Anti-Cancer: Research suggests that Vitamin E’s role in cellular signaling can also contribute to anti-cancer properties. By affecting these pathways, Vitamin E may help in preventing the initiation and progression of cancerous cells .
Cardioprotection: The antioxidant properties of Vitamin E are beneficial for heart health. It helps in protecting the heart’s muscle cells from oxidative damage, potentially reducing the risk of heart diseases .
Neuroprotection: Vitamin E’s antioxidant effect extends to neuroprotection, where it may help in safeguarding neurons from oxidative stress, thus playing a role in preventing neurodegenerative diseases .
Skin Health: Vitamin E is widely recognized for its benefits to skin health. It helps in protecting the skin from environmental stressors and has been used in various dermatological applications .
Prosthetic Material Coating: Recent research explores Vitamin E as a molecule incorporated or used as a coating on prosthetic materials, aiming to create implants with additional properties such as improved biocompatibility and reduced inflammation .
Reproductive Health and Growth Disorders: Historically, animal studies have focused on Vitamin E’s role in reproductive health and growth disorders. It has been crucial in preventing conditions like encephalomalacia in domestic fowl and muscular dystrophy in various animals .
Metabolic Health: Beyond its antioxidant function, Vitamin E interacts with several regulatory proteins, modulating signaling pathways and gene expression related to metabolic health .
Mechanism of Action
Target of Action
Vitamin E is a collective term used to describe eight separate fat-soluble antioxidants, most commonly alpha-tocopherol . The primary targets of Vitamin E are the cells of our body, specifically the cell membranes. It acts to protect cells against the effects of free radicals, which are potentially damaging by-products of the body’s metabolism .
Mode of Action
Vitamin E acts as an antioxidant, preventing free radical reactions with cell membranes . It donates a hydrogen atom to free radicals, thereby neutralizing them and preventing them from causing oxidative damage . This is a chain reaction process that can cause lipoprotein and cellular membrane damage, and vitamin E is one of the physiological players that can intervene as a chain breaker to scavenge lipoperoxyl radicals by its H atom donating properties .
Biochemical Pathways
The biosynthesis of tocopherols, a form of Vitamin E, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Pharmacokinetics
Vitamin E has a high oral bioavailability of approximately 50–80% and follows the general absorptive route of dietary fats . All eight forms of the lipid-soluble vitamin E are absorbed to a similar extent and reach the liver. The liver selectively metabolizes the non-α-tocopherol congeners to their water-soluble short-chain metabolites . The first and rate-limiting step in vitamin E degradation is controlled by the activity of tocopherol-ω-hydroxylase (cytochrome P 450 4F2) and is the most important factor regulating the retention of the different vitamin E congeners in the organism .
Result of Action
As a result of its action, Vitamin E protects cell membranes from oxidative damage . It performs a range of important functions in the body as a result of its antioxidant action . Cancer, aging, and other diseases and ailments have all been related to oxidation .
Action Environment
The bioavailability and physiological functions of Vitamin E have been considerably shown to depend on lifestyle, genetic factors, and individual health conditions . For instance, Vitamin E is absorbed even in the absence of dietary lipids, but its uptake in the small intestine can be enhanced by simultaneous fat consumption . Therefore, the environment, including diet and individual health status, can significantly influence the action, efficacy, and stability of Vitamin E.
Safety and Hazards
Future Directions
Despite much knowledge on vitamin E’s role in animal nutrition, many questions remain unanswered, and current research aims to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling and communication, and effects of supranutritional dosages in livestock . Vitamin E has a long and fascinating history in scientific research, with significant advancements in understanding its chemical structure and biological activity .
properties
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-IEOSBIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Record name | ALPHA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7718-59-4 | |
| Record name | α-Tocopherol dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7718-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0026339 | |
| Record name | alpha-Vitamin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Transparent solid; mp = 2.5-3.5 deg C; [Merck Index] Pale yellow viscous liquid; [HSDB] Light yellow viscous liquid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | ALPHA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | alpha-Tocopherol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, but water-dispersible., Insoluble in water, freely soluble in ethanol, miscible in ether | |
| Record name | Vitamin E | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALPHA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | alpha-Tocopherol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The mechanism of action for most of vitamin E's effects are still unknown. Vitamin E is an antioxidant, preventing free radical reactions with cell membranes. Though in some cases vitamin E has been shown to have pro-oxidant activity. One mechanism of vitamin E's antioxidant effect is in the termination of lipid peroxidation. Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable vitamin E radical. The vitamin E radical is then reduced back to stable vitamin E by reaction with ascorbate or glutathione. | |
| Record name | Vitamin E | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alpha-Tocopherol | |
CAS RN |
59-02-9, 2074-53-5, 1406-18-4 | |
| Record name | (+)-α-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dl-α-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin E [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Waynecomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin E | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Vitamin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-TOCOPHEROL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9PR3490H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
3 °C | |
| Record name | Vitamin E | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does vitamin E function as an antioxidant?
A1: Vitamin E, primarily as α-tocopherol, acts as a potent chain-breaking antioxidant by scavenging free radicals, particularly lipid peroxyl radicals. These radicals are formed during lipid peroxidation, a process that damages cell membranes. α-Tocopherol donates a hydrogen atom to the lipid peroxyl radical, neutralizing it and preventing further propagation of the damaging chain reaction [, , , ].
Q2: What is the role of vitamin E in preventing red blood cell hemolysis?
A2: Vitamin E deficiency can lead to increased red blood cell (RBC) hemolysis due to oxidative damage to the cell membrane. Studies suggest that vitamin E may stabilize the RBC membrane, protecting it from oxidative damage caused by free radicals and potentially by stabilizing it against enzyme deficiencies like G-6-P dehydrogenase (GGPD) or glutathione synthetase deficiencies [].
Q3: Can vitamin E affect platelet function?
A3: Yes, Vitamin E has been shown to inhibit platelet aggregation [, ]. This effect is likely linked to its antioxidant properties and its ability to regulate the metabolism of arachidonic acid, a precursor to molecules involved in platelet aggregation.
Q4: How does vitamin E impact the immune system?
A4: Vitamin E plays a multifaceted role in immune function. It helps maintain the integrity of immune cells by protecting them from oxidative damage. Some studies suggest that vitamin E can modulate the inflammatory response by influencing the production of cytokines like tumor necrosis factor (TNF) [].
Q5: Does vitamin E offer any benefits in heart transplantation?
A5: Research in rat models suggests that vitamin E treatment before and after heart transplantation may reduce oxidative stress and inflammation, leading to better graft quality []. This effect is linked to changes in the expression of genes involved in oxygen detoxification, adhesion molecule production, and stress response.
Q6: What is the molecular formula and weight of α-tocopherol?
A6: The molecular formula of α-tocopherol is C29H50O2, and its molecular weight is 430.71 g/mol.
Q7: How does the packaging of soybean seeds affect the stability of vitamin E and essential fatty acids during storage?
A7: Studies have shown that packaging soybean seeds in aluminum foil or polyethylene bags helps preserve vitamin E, linoleic acid, and linolenic acid content better than storing them in paper bags or leaving them unpacked []. This suggests that these packaging materials offer better protection against factors that contribute to degradation during storage.
Q8: How does the route of vitamin E administration (intraruminal vs. intraduodenal) affect its absorption in sheep?
A8: Intraruminal administration of vitamin E (α-tocopherol, α-tocopherol acetate, and DL-α-tocopherol) in sheep resulted in higher plasma concentrations and bioavailability compared to intraduodenal administration []. This suggests that the rumen environment may enhance the absorption of vitamin E supplements.
Q9: Does dietary vitamin C intake influence the effects of vitamin E on mortality in men?
A9: In a study focusing on men over 65, vitamin E supplementation showed a mortality reduction benefit only in those with above-median dietary vitamin C intake and who smoked less than a pack of cigarettes per day []. This finding suggests a potential synergistic interaction between vitamin E and vitamin C in specific subgroups.
Q10: Can vitamin E supplementation influence osteoclastogenesis in cases of ovarian hormone deficiency?
A10: Research in a rat model of ovarian hormone deficiency showed that vitamin E supplementation reduced the number of osteoclasts (cells responsible for bone resorption) in the bone marrow []. This finding suggests a potential role of vitamin E in mitigating bone loss associated with estrogen deficiency.
Q11: Does vitamin E protect against nicotine-induced damage in rats?
A11: A study on rats indicated that both nanonaringenin and vitamin E, when co-administered with nicotine, exhibited protective effects against nicotine-induced behavioral, biochemical, and histological changes. These antioxidants modulated redox markers, neurotransmitters, and attenuated neuronal damage, suggesting their potential in mitigating nicotine-related harm [].
Q12: What are the potential risks of high-dose vitamin E supplementation?
A12: A meta-analysis of randomized trials found a statistically significant increase in all-cause mortality associated with high-dose (≥400 IU/d) vitamin E supplementation []. This finding highlights the potential risks of exceeding recommended vitamin E intake and emphasizes the need for caution with high-dose supplementation.
Q13: Was intravenous vitamin E associated with adverse effects in neonatal piglets?
A13: Yes, in a study on neonatal piglets, rapid intravenous injection of vitamin E emulsions led to a massive accumulation of the vitamin in the spleen, liver, and lungs. This accumulation was associated with tissue changes and a potential increased susceptibility to sepsis and/or abnormal pulmonary function []. This highlights the importance of cautious administration and potential risks associated with specific formulations and routes of administration.
Q14: How can vitamin E be incorporated into contact lenses for drug delivery?
A14: Vitamin E can be incorporated into contact lenses by soaking them in solutions of vitamin E dissolved in ethanol-water mixtures []. This method allows for the creation of vitamin E barriers within the lens material, enabling sustained drug release and potentially improving bioavailability.
Q15: What analytical methods are commonly used to determine vitamin E levels?
A15: Several methods are available for vitamin E analysis, including high-performance liquid chromatography (HPLC), gas chromatography (GC), thin-layer chromatography (TLC), and spectrophotometry []. These methods vary in their sensitivity, specificity, and applicability for different sample types.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


